molecular formula C12H8Cl3NO3S B3739983 2,5-dichloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide

2,5-dichloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide

Cat. No. B3739983
M. Wt: 352.6 g/mol
InChI Key: ZSGFWEYYSDMTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-dichloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are aromatic compounds containing a sulfonamide group that is S-linked to a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a benzene ring which is substituted with two chlorine atoms at the 2nd and 5th positions. The benzene ring is also substituted with a sulfonamide group, which in turn is substituted with another benzene ring at the nitrogen atom. This second benzene ring is substituted with a chlorine atom at the 3rd position and a hydroxy group at the 4th position .


Chemical Reactions Analysis

The chemical reactions of “2,5-dichloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide” would depend on the reaction conditions and the other reactants present. Generally, benzenesulfonamides can undergo a variety of reactions including nucleophilic substitution reactions .

properties

IUPAC Name

2,5-dichloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO3S/c13-7-1-3-9(14)12(5-7)20(18,19)16-8-2-4-11(17)10(15)6-8/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGFWEYYSDMTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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